BIM-I functions primarily as a potent and selective inhibitor of Protein Kinase C (PKC) [, ]. PKC is a family of enzymes involved in various cellular processes, including cell proliferation, differentiation, and survival. BIM-I specifically targets the ATP-binding site of PKC isoforms α, βⅠ, βⅡ, and γ, exhibiting high inhibitory activity with IC50 values in the low nanomolar range (10-20 nM) [, ]. This selectivity makes BIM-I a valuable tool for studying PKC signaling pathways in isolation from other kinases.
Compared to other PKC inhibitors like staurosporine, BIM-I offers several advantages:
BIM-I's properties make it a valuable tool for various scientific research endeavors:
Bisindolylmaleimide I is a synthetic compound characterized by its unique structure, which includes two indole rings and a maleimide moiety. Its chemical formula is CHNO, and it has a molecular weight of approximately 412.48 g/mol. This compound is recognized primarily for its role as a potent inhibitor of protein kinase C, a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis . Bisindolylmaleimide I is also known by other names, including GF109203X and Go6850 .
Bisindolylmaleimide I exhibits significant biological activity as an inhibitor of protein kinase C, specifically targeting the enzyme's ATP-binding site. This inhibition has been linked to various physiological effects, including modulation of cell signaling pathways involved in cell growth and survival . The compound has shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines, making it a subject of interest in cancer research .
The synthesis of Bisindolylmaleimide I can be achieved through several methods:
The primary applications of Bisindolylmaleimide I include:
Interaction studies have demonstrated that Bisindolylmaleimide I selectively binds to protein kinase C isoforms, influencing their activity and downstream signaling pathways. Research indicates that it can modulate various substrates phosphorylated by protein kinase C, impacting processes such as gene expression and cellular response to external stimuli . Additionally, it has been shown to interfere with other serine/threonine kinases, suggesting broader implications for its use in pharmacological contexts.
Several compounds share structural similarities with Bisindolylmaleimide I, particularly within the class of indole-based inhibitors. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Bisindolylmaleimide II | Similar indole-maleimide framework | Exhibits different selectivity for protein kinase C isoforms |
Indolylmaleimide | Contains one indole ring | Less potent than Bisindolylmaleimide I in PKC inhibition |
BMA155 | Derivative with modified indole structure | Shows superior activity against HepG-2 cells |
GF109203 | Same core structure as Bisindolylmaleimide I | Often used interchangeably; serves as a reference compound |
Bisindolylmaleimide I's unique combination of two indole rings provides enhanced binding affinity and specificity towards protein kinase C compared to its analogs, making it a valuable compound in both research and potential therapeutic applications .
Bisindolylmaleimide I functions as a competitive inhibitor of protein kinase C through direct interaction with the adenosine triphosphate-binding site within the catalytic domain of protein kinase C isoforms [1]. The compound demonstrates competitive inhibition kinetics with respect to adenosine triphosphate, exhibiting a Ki value of 14 ± 3 nanomolar [1]. This competitive mechanism involves direct binding to the adenosine triphosphate-binding pocket, effectively blocking the essential cofactor required for protein kinase C catalytic activity [2].
The inhibition mechanism operates through state-dependent binding, where bisindolylmaleimide I preferentially targets activated protein kinase C and stabilizes the enzyme in its activated conformation [3] [4]. This unique binding characteristic leads to transient activation followed by prolonged deactivation of protein kinase C in the presence of the inhibitor [3]. The compound's interaction with the adenosine triphosphate-binding site involves conformational changes that maintain the kinase in a configuration that prevents substrate phosphorylation while preserving the activated state structure [3].
Bisindolylmaleimide I operates through a mechanism that involves competitive inhibition at the adenosine triphosphate-binding site, where the compound competes directly with adenosine triphosphate for binding to the catalytic domain [2]. The inhibitor's binding affinity for the adenosine triphosphate pocket is characterized by rapid association and dissociation kinetics, with association and dissociation rate constants of 18.4 micromolar⁻¹ second⁻¹ and 4.7 second⁻¹, respectively, when tested against voltage-dependent potassium channels [5]. This competitive binding mechanism effectively prevents the phosphorylation of protein kinase C substrates by blocking adenosine triphosphate access to the catalytic site [2].
The selectivity profile of bisindolylmaleimide I across protein kinase C isoforms demonstrates significant variation in inhibitory potency. The compound exhibits highest potency against protein kinase C-α with an IC₅₀ value of 8.4 nanomolar, followed by protein kinase C-β₁ with an IC₅₀ of 18.0 nanomolar [6]. Moderate inhibitory activity is observed against protein kinase C-ε (IC₅₀ = 132 nanomolar) and protein kinase C-δ (IC₅₀ = 210 nanomolar), while significantly reduced potency is demonstrated against protein kinase C-ζ (IC₅₀ = 5.8 micromolar) [6].
Comparative analysis of bisindolylmaleimide selectivity reveals that all compounds in this class demonstrate preferential inhibition of protein kinase C-α over other isoenzymes examined [7] [8]. This selectivity pattern contrasts with the indolocarbazole staurosporine, which exhibits broader kinase inhibition [7]. The enhanced selectivity for conventional protein kinase C isoforms (α, β, γ) compared to novel isoforms (δ, ε) and atypical isoforms (ζ) reflects structural differences in the adenosine triphosphate-binding sites of these enzyme subfamilies [7].
The isoform selectivity of bisindolylmaleimide I is particularly pronounced when comparing conventional and novel protein kinase C subtypes. Compounds bearing conformationally restricted side chains demonstrate reduced activity against protein kinase C-ε, with some derivatives showing 10-fold selectivity for protein kinase C-α and 4-fold selectivity for protein kinase C-β₁ over protein kinase C-ε [7]. This selectivity pattern suggests that structural modifications of the bisindolylmaleimide scaffold can be used to fine-tune isoform specificity within the protein kinase C family.
Bisindolylmaleimide I demonstrates significant cross-reactivity with glycogen synthase kinase-3, functioning as a potent inhibitor of this metabolically important enzyme [9] [10]. The compound inhibits glycogen synthase kinase-3 activity with IC₅₀ values of 360 nanomolar in cell lysates and 170 nanomolar in glycogen synthase kinase-3β immunoprecipitates derived from rat epididymal adipocytes [9]. This inhibitory activity represents a direct interaction with glycogen synthase kinase-3, independent of protein kinase C-mediated pathways [9].
The inhibition of glycogen synthase kinase-3 by bisindolylmaleimide I occurs through direct binding to the enzyme's adenosine triphosphate-binding site, similar to its mechanism of protein kinase C inhibition [9]. Pretreatment of adipocytes with bisindolylmaleimide I at 5 micromolar concentration reduces glycogen synthase kinase-3 activity in total cell lysates to 25.1 ± 4.3% of control levels [9]. This dual inhibition of protein kinase C and glycogen synthase kinase-3 may explain previously reported insulin-like effects of bisindolylmaleimide I on glycogen synthase activity [9].
The cross-reactivity with glycogen synthase kinase-3 has been demonstrated across multiple bisindolylmaleimide derivatives, with structure-activity relationships indicating that specific functional groups are required for glycogen synthase kinase-3 inhibition [9]. Bisindolylmaleimide V, which lacks the functional groups present in bisindolylmaleimide I, shows minimal effect on glycogen synthase kinase-3 activity, confirming the specificity of this interaction [9]. The clinical significance of this cross-reactivity extends to metabolic regulation, where glycogen synthase kinase-3 inhibition contributes to glucose homeostasis and insulin sensitivity [11].
Bisindolylmaleimide I exhibits inhibitory activity against proviral integration site for Moloney murine leukemia virus-1 kinase, as demonstrated through structure-activity relationship studies and crystallographic analysis [12]. The three-dimensional structure of proviral integration site for Moloney murine leukemia virus-1 kinase in complex with bisindolylmaleimide I reveals specific binding interactions within the unique hinge region of this kinase [12]. This interaction is particularly significant given the distinctive structural features of proviral integration site for Moloney murine leukemia virus-1 kinase, which lacks a second hydrogen bond donor in its hinge region compared to other kinases [12].
The binding of bisindolylmaleimide I to proviral integration site for Moloney murine leukemia virus-1 kinase involves multiple interaction points within the adenosine triphosphate-binding site, contributing to the compound's ability to inhibit this proto-oncogene kinase [12]. The inhibition of proviral integration site for Moloney murine leukemia virus-1 kinase by bisindolylmaleimide I has therapeutic implications, as this kinase plays pivotal roles in cytokine signaling and is implicated in the development of various tumors [12].
The interaction dynamics between bisindolylmaleimide I and proviral integration site for Moloney murine leukemia virus-1 kinase demonstrate the compound's broader kinase inhibitory profile beyond protein kinase C [12]. This cross-reactivity contributes to the compound's potential anticancer effects, as proviral integration site for Moloney murine leukemia virus-1 kinase inhibition can disrupt tumor cell survival pathways and enhance sensitivity to chemotherapeutic agents [13]. The selectivity and potency of bisindolylmaleimide I against proviral integration site for Moloney murine leukemia virus-1 kinase support its utility as a tool compound for studying this kinase's biological functions [12].
The concentration-dependent effects of bisindolylmaleimide I on protein kinase A reveal a complex relationship between inhibitor concentration and selectivity [10] [14]. At concentrations below 100 nanomolar, bisindolylmaleimide I demonstrates minimal inhibition of protein kinase A while maintaining high potency against protein kinase C, providing a therapeutic window for selective protein kinase C inhibition [10]. The IC₅₀ value for protein kinase A inhibition is reported as 2 micromolar, representing a 100-fold selectivity margin compared to protein kinase C inhibition [10].
At intermediate concentrations (100 nanomolar to 1 micromolar), bisindolylmaleimide I begins to exhibit low-level protein kinase A inhibition while maintaining complete protein kinase C inhibition [10]. This concentration range represents a transitional zone where selectivity for protein kinase C is maintained but the margin of selectivity begins to narrow. The compound's ability to discriminate between protein kinase C and protein kinase A in this concentration range makes it valuable for experimental applications requiring selective protein kinase C inhibition [10].
Higher concentrations of bisindolylmaleimide I (1-2 micromolar) result in moderate protein kinase A inhibition, with significant loss of selectivity for protein kinase C [10]. At concentrations exceeding 2 micromolar, bisindolylmaleimide I demonstrates significant protein kinase A inhibition, leading to non-selective kinase inhibition that compromises its utility as a specific protein kinase C inhibitor [10]. These concentration-dependent effects underscore the importance of careful dose selection in experimental applications to maintain the compound's selectivity profile [15].
Irritant